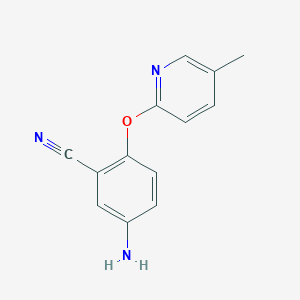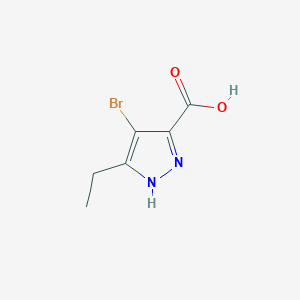![molecular formula C9H6BrFN2S B1374063 2-Brom-5-[(2-Fluorphenyl)methyl]-1,3,4-thiadiazol CAS No. 1342411-20-4](/img/structure/B1374063.png)
2-Brom-5-[(2-Fluorphenyl)methyl]-1,3,4-thiadiazol
Übersicht
Beschreibung
This compound contains a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms. It also has a bromine atom and a fluorine atom attached to different phenyl rings, which are six-membered carbon rings with alternating single and double bonds .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the thiadiazole ring, followed by the introduction of the bromine and fluorine atoms through halogenation reactions. The exact methods would depend on the specific starting materials and reaction conditions .Molecular Structure Analysis
The presence of the bromine and fluorine atoms, which are both highly electronegative, would likely have a significant effect on the electronic structure of the molecule. These atoms would pull electron density towards themselves, creating areas of partial negative charge. This could affect the reactivity of the molecule .Chemical Reactions Analysis
As a halogenated compound, “2-Bromo-5-[(2-fluorophenyl)methyl]-1,3,4-thiadiazole” might undergo various types of reactions, including nucleophilic substitution or elimination reactions. The specific reactions would depend on the reaction conditions and the other compounds present .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine and fluorine atoms could increase the compound’s density and boiling point compared to similar compounds without these halogens .Wissenschaftliche Forschungsanwendungen
Entwicklung von Antidiabetika
Diese Verbindung hat potenzielle Anwendungen bei der Entwicklung von Antidiabetika. Sie kann zur Synthese von Zwischenprodukten wie Canagliflozin verwendet werden, einem Inhibitor des Natrium-abhängigen Glukose-Cotransporters 2 (SGLT2). Diese Klasse von Medikamenten trägt dazu bei, den Blutzuckerspiegel zu senken und wird zur Behandlung von Typ-2-Diabetes mellitus eingesetzt .
Synthese von Benzothiepin-Derivaten
Die Verbindung ist nützlich bei der Synthese von Benzothiepin-Derivaten, Verbindungen mit potenziellen therapeutischen Anwendungen. Diese Derivate können auf ihre neuroprotektiven Eigenschaften und als Behandlungen für neurodegenerative Erkrankungen untersucht werden .
Borhaltige Antimykotika
2-Brom-5-[(2-Fluorphenyl)methyl]-1,3,4-thiadiazol kann ein Vorläufer bei der Herstellung von borhaltigen Antimykotika sein. Diese Mittel sind besonders nützlich bei der Behandlung von Onychomykose, einer Pilzinfektion der Nägel .
Bausteine für die organische Synthese
Als Baustein in der organischen Synthese kann diese Verbindung zur Herstellung einer Vielzahl von organischen Molekülen beitragen. Ihre Brom- und Fluorsubstituenten machen sie zu einem vielseitigen Reagenz für Kreuzkupplungsreaktionen, die entscheidend für den Aufbau komplexer organischer Strukturen sind .
Pharmazeutische Forschung
In der pharmazeutischen Forschung kann diese Verbindung zur Entwicklung neuer Medikamente mit verbesserter Wirksamkeit und reduzierten Nebenwirkungen eingesetzt werden. Ihre einzigartige Struktur ermöglicht die Erforschung neuer Bindungsinteraktionen mit biologischen Zielmolekülen .
Anwendungen in der Materialwissenschaft
Der Thiadiazolring, der in der Verbindung vorhanden ist, ist von Interesse in der Materialwissenschaft, insbesondere bei der Entwicklung neuer Polymere und Beschichtungen. Diese Materialien können eine verbesserte thermische Stabilität und elektrische Leitfähigkeit aufweisen .
Entwicklung von chemischen Sensoren
Aufgrund seiner spezifischen Reaktivität kann this compound bei der Entwicklung von chemischen Sensoren eingesetzt werden. Diese Sensoren können Umweltverschmutzer nachweisen oder in der medizinischen Diagnostik eingesetzt werden .
Katalyse
Die Verbindung kann als Ligand für Katalysatoren wirken, die in verschiedenen chemischen Reaktionen eingesetzt werden. Ihre Fähigkeit, mit Metallen zu koordinieren, kann zur Entwicklung effizienterer und selektiverer katalytischer Prozesse führen .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-bromo-5-[(2-fluorophenyl)methyl]-1,3,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrFN2S/c10-9-13-12-8(14-9)5-6-3-1-2-4-7(6)11/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRFZDKLTMIPVLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NN=C(S2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrFN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(3,3,3-Trifluoropropyl)amino]acetonitrile](/img/structure/B1373982.png)
![{[3-Bromo-2-(oxolan-2-ylmethoxy)phenyl]methyl}(methyl)amine](/img/structure/B1373983.png)

![1-[(5-Bromofuran-2-yl)methyl]azetidin-3-ol](/img/structure/B1373985.png)



![1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-one](/img/structure/B1373994.png)
![2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]morpholine](/img/structure/B1373995.png)
![7-(Pyrrolidin-1-yl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B1373997.png)


